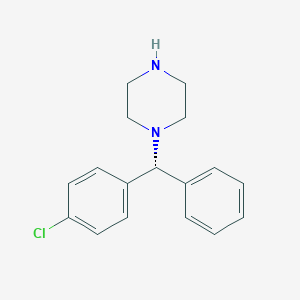

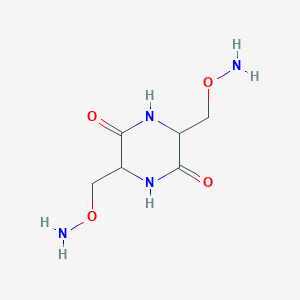

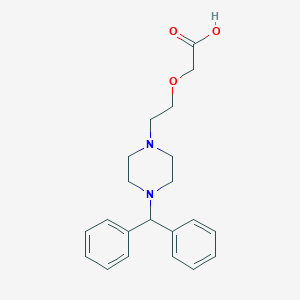

![molecular formula C17H15NO4 B192814 (2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one CAS No. 896134-06-8](/img/structure/B192814.png)

(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one

Overview

Description

The compound “(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one” is a type of nitrone . Nitrones are organic compounds which have a nitroso group (-NO) connected to an alkene. This particular nitrone has been used as a spin trapping agent .

Synthesis Analysis

The synthesis of this compound involves the use of diester-nitrones . The kinetic aspects of the superoxide detection by this new spin trap and by two other diester-nitrones were examined by determining the rate constants for the trapping reaction and for the spin adduct decay at pH 7.2 .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyridinium ring, a methylene group, and an indenone group .Chemical Reactions Analysis

This compound has been used as a spin trapping agent, specifically for the detection of superoxide . The kinetic aspects of the superoxide detection by this compound were examined by determining the rate constants for the trapping reaction and for the spin adduct decay .Scientific Research Applications

Antioxidant and Antihyperglycemic Agents

A study by Kenchappa et al. (2017) explored the synthesis of coumarin derivatives containing pyrazole and indenone rings, which include compounds structurally related to (2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one. These compounds showed significant antioxidant activity and potential as antihyperglycemic agents (Kenchappa et al., 2017).

Antimicrobial Agents

In 2018, Patel et al. synthesized novel derivatives of 5,6-dimethoxy-1-indanone, closely related to the compound , demonstrating promising antibacterial activity. This suggests potential applications in antimicrobial research (Patel et al., 2018).

Catalyst in Chemical Synthesis

Samardžić and Zrnčević (2012) investigated the use of related compounds in catalytic hydrogenation, which is a crucial process in chemical synthesis. This research highlights the compound's relevance in improving chemical synthesis efficiency (Samardžić & Zrnčević, 2012).

Antidepressant and Nootropic Agents

A study by Thomas et al. (2016) involved the synthesis of Schiff’s bases and 2-azetidinones, including compounds structurally similar to (2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one, which exhibited antidepressant and nootropic activities (Thomas et al., 2016).

Enzyme Inhibitors in Alzheimer’s Treatment

Mozaffarnia et al. (2020) designed and synthesized derivatives of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one as inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, indicating potential applications in Alzheimer’s disease treatment (Mozaffarnia et al., 2020).

Future Directions

The future directions for the use of this compound could involve further exploration of its potential as a spin trapping agent . Comparing the results obtained to those given by analogous monoester-nitrones showed that both the spin trapping and the adduct decay reactions were faster in the presence of a second ester group in the cyclic nitrone series .

properties

IUPAC Name |

(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-15-9-12-8-13(7-11-3-5-18(20)6-4-11)17(19)14(12)10-16(15)22-2/h3-7,9-10H,8H2,1-2H3/b13-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKASSPRDCJTET-QPEQYQDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=CC3=CC=[N+](C=C3)[O-])C2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C/C(=C/C3=CC=[N+](C=C3)[O-])/C2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

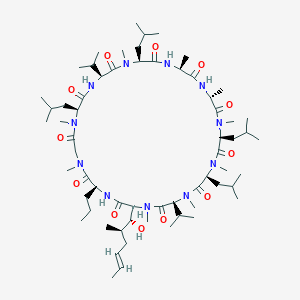

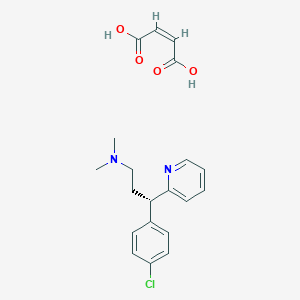

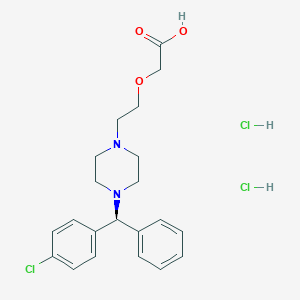

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)